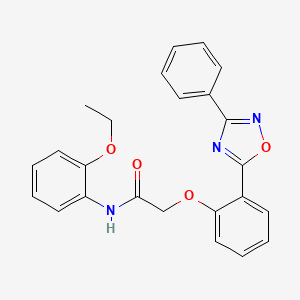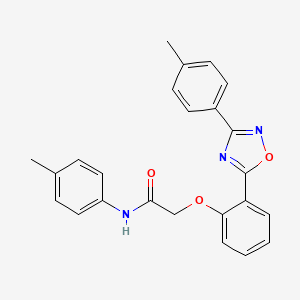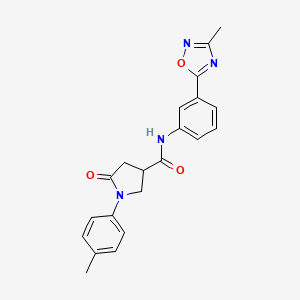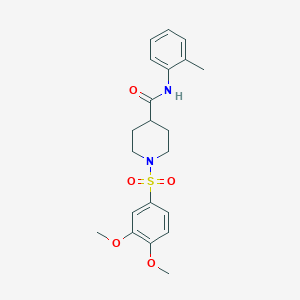
N-phenethyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-phenethyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide, also known as P3B1, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
N-phenethyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, N-phenethyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to act as a selective inhibitor of the dopamine transporter, which may have implications in the treatment of dopamine-related disorders such as Parkinson's disease and addiction. In pharmacology, N-phenethyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide has been studied for its potential as a lead compound for developing novel drugs targeting the dopamine transporter. In medicinal chemistry, N-phenethyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide has been used as a scaffold for designing and synthesizing new compounds with improved pharmacological properties.
Mécanisme D'action
N-phenethyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide acts as a selective inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the dopamine transporter, N-phenethyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide increases the concentration of dopamine in the synaptic cleft, which may have implications in the treatment of dopamine-related disorders. The exact mechanism of action of N-phenethyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide is still under investigation, but it is believed to involve the binding of N-phenethyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide to the dopamine transporter, thereby preventing the reuptake of dopamine.
Biochemical and Physiological Effects
N-phenethyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have significant effects on dopamine levels in the brain. In animal studies, N-phenethyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to increase dopamine levels in the striatum, a brain region involved in motor control and reward processing. N-phenethyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide has also been shown to increase locomotor activity in animals, which may be related to its effects on dopamine levels. However, the long-term effects of N-phenethyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide on dopamine levels and behavior are still unknown.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-phenethyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its selectivity for the dopamine transporter, which allows for more precise targeting of dopamine-related processes. However, one limitation of using N-phenethyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide is its potential toxicity and side effects, which may limit its use in certain experiments. Additionally, the synthesis of N-phenethyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide can be complex and time-consuming, which may limit its accessibility for some researchers.
Orientations Futures
There are several future directions for research on N-phenethyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide. One area of interest is the development of new compounds based on the N-phenethyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide scaffold, with improved pharmacological properties and reduced toxicity. Another area of interest is the investigation of the long-term effects of N-phenethyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide on dopamine levels and behavior, which may have implications for the treatment of dopamine-related disorders. Finally, the use of N-phenethyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide in combination with other drugs or therapies may also be an area of future research, as it may enhance the efficacy of existing treatments.
Méthodes De Synthèse
N-phenethyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide can be synthesized through a multistep process involving the reaction of various chemical reagents. One of the commonly used methods involves the reaction of 3-(pyridin-3-yl)-1,2,4-oxadiazole-5-carboxylic acid with phenethylamine, followed by the coupling of the resulting intermediate with butanoyl chloride. The final product is then purified through chromatography and recrystallization.
Propriétés
IUPAC Name |
N-(2-phenylethyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c24-17(21-13-11-15-6-2-1-3-7-15)9-4-10-18-22-19(23-25-18)16-8-5-12-20-14-16/h1-3,5-8,12,14H,4,9-11,13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMOFWNUBESLKAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CCCC2=NC(=NO2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Phenylethyl)-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7716202.png)







![4-ethoxy-N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7716238.png)

